

# Leucomycin A13: A Non-Polar Macrocyclic Lactone Antibiotic - A Technical Guide

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## Compound of Interest

Compound Name: *Leucomycin A13*

Cat. No.: *B018742*

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## Abstract

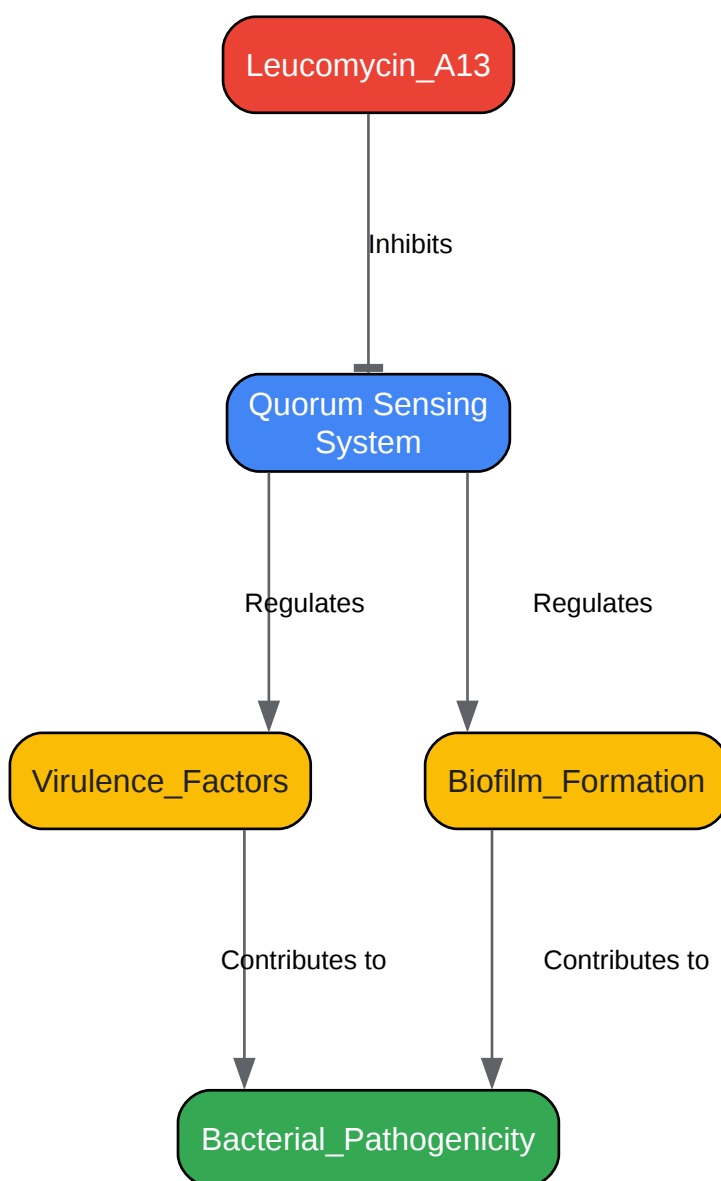
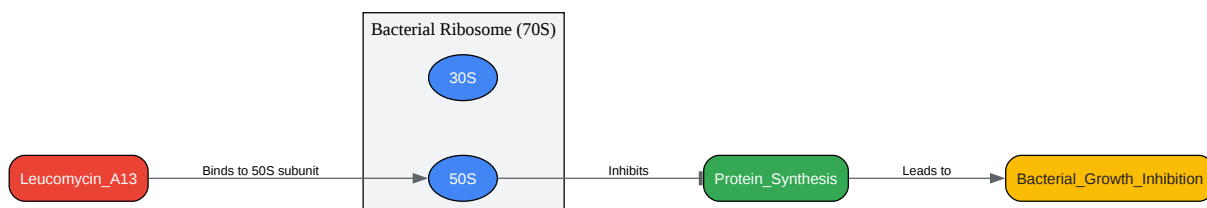
**Leucomycin A13**, a prominent member of the leucomycin complex, is a 16-membered non-polar macrocyclic lactone antibiotic produced by *Streptomyces kitasatoensis*.<sup>[1][2]</sup> Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.<sup>[3][4][5]</sup> This technical guide provides an in-depth overview of **Leucomycin A13**, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action and related experimental workflows.

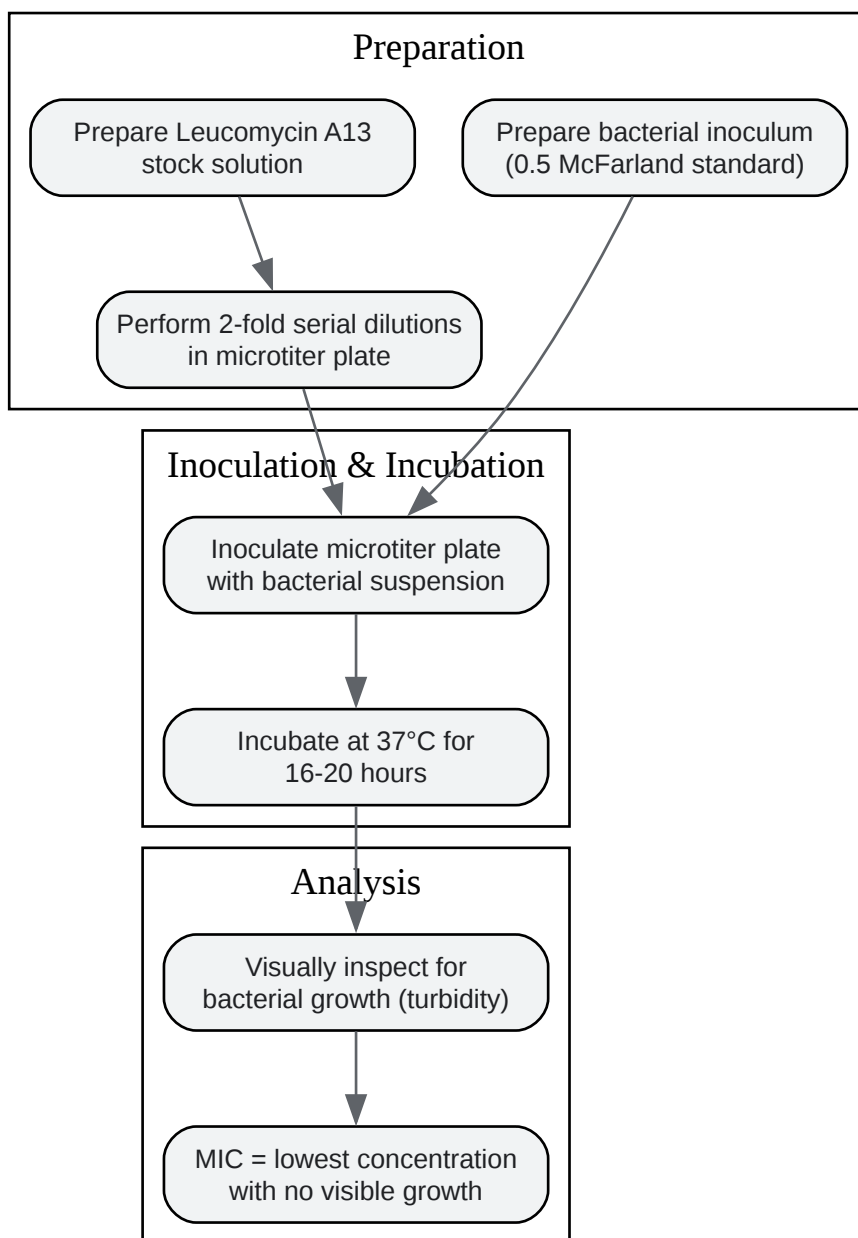
## Introduction

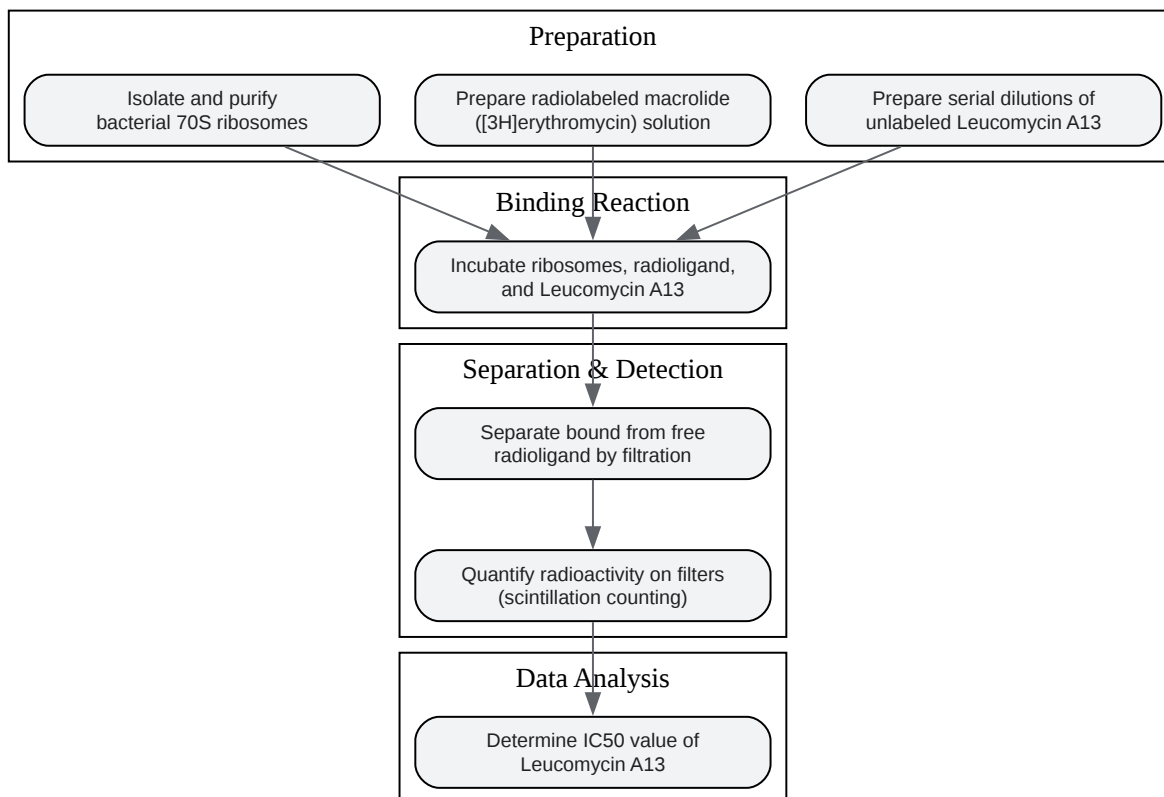
The leucomycin complex, first discovered in 1953, comprises a family of closely related macrolide antibiotics. Among these, **Leucomycin A13** stands out as one of the most non-polar components. Its chemical structure, with the molecular formula C<sub>41</sub>H<sub>69</sub>NO<sub>14</sub> and a molecular weight of 800.0, contributes to its unique physicochemical properties and biological activity. This guide will delve into the technical aspects of **Leucomycin A13**, providing a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.

## Mechanism of Action

The primary antibacterial effect of **Leucomycin A13**, characteristic of macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it binds within the nascent peptide exit tunnel (NPET), leading to a blockage that prevents the elongation of the polypeptide chain. This bacteriostatic action ultimately halts bacterial growth and proliferation. **Leucomycin A13** has been shown to bind to *E. coli* ribosomes with an IC<sub>50</sub> value of 1.2  $\mu$ M in radioligand binding assays.







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## References

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